molecular formula C18H21N3O4S B2563503 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethanesulfonyl)piperazin-2-one CAS No. 2380079-89-8

1-(2-Methoxypyridin-4-yl)-4-(2-phenylethanesulfonyl)piperazin-2-one

Cat. No.: B2563503
CAS No.: 2380079-89-8
M. Wt: 375.44
InChI Key: UXGGHXBYHWRITB-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(2-phenylethanesulfonyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethanesulfonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the pyridine moiety: This step may involve nucleophilic substitution reactions where the pyridine ring is introduced.

    Sulfonylation: The phenylethanesulfonyl group can be introduced using sulfonyl chloride derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyridin-4-yl)-4-(2-phenylethanesulfonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe to study biological pathways.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethanesulfonyl)piperazin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor modulation: Acting as an agonist or antagonist at receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Pyridinyl)-4-(2-phenylethanesulfonyl)piperazin-2-one
  • 1-(2-Methoxypyridin-4-yl)-4-(2-phenylethanesulfonyl)piperazine

Uniqueness

1-(2-Methoxypyridin-4-yl)-4-(2-phenylethanesulfonyl)piperazin-2-one is unique due to the presence of both the methoxypyridine and phenylethanesulfonyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-17-13-16(7-9-19-17)21-11-10-20(14-18(21)22)26(23,24)12-8-15-5-3-2-4-6-15/h2-7,9,13H,8,10-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGGHXBYHWRITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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